molecular formula C11H14N2O4 B554793 Z-Dap-OH CAS No. 35761-26-3

Z-Dap-OH

Cat. No. B554793
CAS RN: 35761-26-3
M. Wt: 238.24 g/mol
InChI Key: FOXRXVSTFGNURG-VIFPVBQESA-N
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Description

Z-Dap-OH, also known as Nα-Z-L-2,3-Diaminopropionic acid or Z-Dpr-OH, is a compound with the linear formula H2NCH2CH(NHCO2CH2C6H5)CO2H . It has a molecular weight of 238.24 . It is an important building block for the synthesis of peptides containing DAP residues .


Synthesis Analysis

Z-Dap-OH is used in the synthesis of peptides. It is a key component in the creation of peptides containing DAP residues, such as bleomycins, edeines, and tuberactinomycins .


Molecular Structure Analysis

The molecular structure of Z-Dap-OH is represented by the SMILES string NCC@HOCc1ccccc1)C(O)=O . It has a molecular formula of C11H14N2O4 .


Physical And Chemical Properties Analysis

Z-Dap-OH has a density of 1.3±0.1 g/cm^3, a boiling point of 463.8±45.0 °C at 760 mmHg, and a flash point of 234.3±28.7 °C . It has a molar refractivity of 60.1±0.3 cm^3, a polar surface area of 102 Å^2, and a molar volume of 182.7±3.0 cm^3 .

Scientific Research Applications

Summary of Application

Z-Dap-OH, also known as Nα-Z-D-2,3-Diaminopropionic acid , has been used as a surfactant in the growth of various ZnO nanostructures . These nanostructures have been applied in the fabrication of dye-sensitized solar cells .

Methods of Application

ZnO nanostructures were grown onto glass substrates by an aqueous chemical method at a relatively low temperature (90 °C) . Various structure directing agents or organic surfactants such as diaminopropane (DAP), polyacrylic acid (PAA) and polyethylenimine (PEI) were used to modify the surface morphology . The organic surfactants play an important role in modifying the morphology .

Results or Outcomes

The samples were further used to fabricate dye sensitized solar cells. The highest photocurrent (670 μA) and efficiency were observed for the ZnO:PEI sample . Vertically aligned ZnO nanorods, hexagonal nanorods, faceted rods, nanoneedles and polydispersed nanotower and nanoneedles were successfully synthesized with different surfactants (PEI, PAA, DAP and DAP + PAA) by a facile aqueous chemical route at low temperature .

properties

IUPAC Name

(2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXRXVSTFGNURG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Dap-OH

CAS RN

35761-26-3
Record name Na-Z-L-2,3-diaminopropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
I Cacciatore, A Cocco, M Costa, M Fontana, G Lucente… - Amino Acids, 2005 - Springer
Three novel carnosine analogues 7–9 containing the residue of L(+)2,3-diaminopropionic acid with different degree of N-acetylation instead of β-alanine have been synthesized and …
Number of citations: 25 link.springer.com
M Umino, T Sakamoto, M Onozato… - … of Chromatography A, 2022 - Elsevier
… S1), (S)-4-amino-2-(((benzyloxy)carbonyl)amino)propionic acid (Z-Dap-OH), and (S)-4-amino-2-(((benzyloxy)carbonyl)amino)butanoic acid (Z-Dab-OH) as the starting materials, which …
Number of citations: 3 www.sciencedirect.com
A Marchand, D Marchand, R Busson… - Chemistry & …, 2007 - Wiley Online Library
… SOCl2 (9.87 ml, 136 mmol) was slowly added to a stirred suspension of Z-Dap-OH (Dap¼2,3-diaminopropanoic acid; 8.10 g, 34 mmol) in dry MeOH (272 ml) at 08 under N2. The …
Number of citations: 6 onlinelibrary.wiley.com
UO Karaca - 2014 - open.metu.edu.tr
In this project, the pharmaceutically and biologically important peptide, chlorotoxin (CLTX), and some derivatives of CLTX containing azido amino acids was synthesized by using solid …
Number of citations: 2 open.metu.edu.tr
A Akbar - 2019 - ruor.uottawa.ca
Transglutaminases are a family of enzymes expressed in various tissues of our body. Some are expressed ubiquitously while others are specific to a tissue. Their primary catalytic …
Number of citations: 3 ruor.uottawa.ca

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